molecular formula C18H17N3O2 B2680742 N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-53-1

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2680742
CAS RN: 877649-53-1
M. Wt: 307.353
InChI Key: YNQWLASTDRBLKY-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” would require more detailed study.

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

Chemical modifications of pyrido[1,2-a]pyrimidine, like substituting the methyl group at position 8, have been explored to optimize biological properties. Such modifications led to the synthesis of derivatives with increased biological activity, particularly in analgesic properties. For example, 4-fluorobenzylamide was identified as a potential new analgesic exceeding known drugs in specific effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Biological Evaluation

Various derivatives of pyrido[1,2-a]pyrimidine have been synthesized and evaluated for their biological activities. For instance, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido(2,3-d)pyrimidine-6-carboxylate and its derivatives showed potential in antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).

Applications in Material Science

In the field of material science, molecules similar to N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide have been utilized in the synthesis of rigid-rod polyamides and polyimides. These compounds exhibit excellent thermooxidative stability, making them useful in creating high-performance materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Anticonvulsant Properties

Studies have also been conducted on the crystal structures of anticonvulsant enaminones, which are structurally related to the compound . These studies contribute to the understanding of how molecular structure affects anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antitubercular activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may interact with these targets to exert its effects.

Biochemical Pathways

It is known that pyrimidine derivatives can affect the expression and activities of certain vital inflammatory mediators . These mediators are involved in various biochemical pathways related to inflammation and immune response.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antitubercular activities . These effects suggest that N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide may have similar effects at the molecular and cellular level.

properties

IUPAC Name

N-(4-ethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-13-5-7-14(8-6-13)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQWLASTDRBLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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